Sodium monofluorophosphate

Catalog No.
S583099
CAS No.
7631-97-2
M.F
FH2NaO3P
M. Wt
122.976 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium monofluorophosphate

CAS Number

7631-97-2

Product Name

Sodium monofluorophosphate

IUPAC Name

disodium;fluoro-dioxido-oxo-λ5-phosphane

Molecular Formula

FH2NaO3P

Molecular Weight

122.976 g/mol

InChI

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4);

InChI Key

PRVAPUQJIWBZPW-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])F.[Na+].[Na+]

Synonyms

ammonium monofluorophosphate, calcium fluorophosphate, calcium monofluorophosphate, fluorophosphate, fluorophosphate hydrate, calcium salt, fluorophosphate, barium salt, fluorophosphate, calcium salt, fluorophosphate, diammonium salt, fluorophosphate, disodium salt, fluorophosphate, monoammonium salt, fluorophosphate, potassium salt, fluorophosphate, sodium salt, fluorophosphate, tin salt, fluorophosphate, vanadium salt, Mono-Tridin, monofluorophosphate, Na-MFP, sodium monofluorophosphate

Canonical SMILES

OP(=O)(O)F.[Na]

Effectiveness in Preventing Tooth Decay

Numerous clinical trials have investigated the effectiveness of SMFP-containing toothpastes in preventing cavities. These studies generally show that SMFP toothpaste is effective in reducing tooth decay compared to non-fluoride toothpaste [, , ].

However, there is some debate within the research community on whether SMFP offers any significant advantage over sodium fluoride (NaF), another common fluoride source in toothpaste. While some studies suggest a potential benefit for SMFP [], others haven't found a clear difference between the two [].

Overall, the weight of evidence from scientific research strongly supports the use of fluoride toothpaste, regardless of whether it contains SMFP or NaF, for preventing tooth decay.

Mechanism of Action

Researchers are still working to fully understand the precise mechanism by which SMFP helps prevent tooth decay. However, the most widely accepted theory involves the incorporation of fluoride ions into tooth enamel. When fluoride interacts with tooth enamel, it forms fluorapatite, a more decay-resistant mineral compared to hydroxyapatite, the primary mineral component of teeth [].

Sodium monofluorophosphate is an inorganic compound with the chemical formula Na2PO3F\text{Na}_2\text{PO}_3\text{F}. This compound is a colorless, odorless, and water-soluble salt that is primarily recognized for its role as a fluoride source in dental care products, particularly toothpaste. It functions effectively in preventing tooth decay by contributing fluoride ions, which enhance the remineralization of tooth enamel and inhibit the demineralization process caused by acids produced by oral bacteria . The compound was first synthesized in 1929 by German chemist Willy Lange, who was investigating related fluorophosphate compounds .

  • Fluoride and Enamel Remineralization: When incorporated into toothpaste, fluoride from SMFP interacts with tooth enamel (hydroxyapatite) to form fluorapatite, a more decay-resistant mineral []. This process, known as remineralization, helps strengthen weakened enamel and prevent cavities [].
  • Toxicity: SMFP is generally safe when used in recommended amounts in toothpaste. However, ingesting large quantities can cause fluorosis, a condition affecting teeth and bones. The American Academy of Pediatrics recommends using a pea-sized amount of fluoridated toothpaste for children under age 3 and adult supervision during brushing.
  • Flammability: Non-flammable.
. The primary reaction can be represented as follows:

Na2PO3F+H2O2Na++PO3F2\text{Na}_2\text{PO}_3\text{F}+\text{H}_2\text{O}\rightarrow 2\text{Na}^++\text{PO}_3\text{F}^{2-}

In terms of its interaction with tooth enamel, sodium monofluorophosphate reacts with calcium ions present in saliva to form fluorapatite, a more acid-resistant form of hydroxyapatite:

Ca5(PO4)3(OH)+FCa5(PO4)3F+OH\text{Ca}_5(\text{PO}_4)_3(\text{OH})+\text{F}^-\rightarrow \text{Ca}_5(\text{PO}_4)_3\text{F}+\text{OH}^-

This reaction enhances the resistance of tooth enamel against acid attacks from dietary sugars and bacteria .

Sodium monofluorophosphate can be synthesized through several methods:

  • Industrial Synthesis: The most common method involves reacting sodium fluoride with sodium metaphosphate:
    NaPO3+NaFNa2PO3F\text{NaPO}_3+\text{NaF}\rightarrow \text{Na}_2\text{PO}_3\text{F}
  • Laboratory Synthesis: In laboratory settings, it can be prepared by hydrolyzing difluorophosphate ions with dilute sodium hydroxide:
    PO2F2+2NaOHNa2PO3F+H2O+F\text{PO}_2\text{F}_2^{-}+2\text{NaOH}\rightarrow \text{Na}_2\text{PO}_3\text{F}+\text{H}_2\text{O}+\text{F}^-
  • Alternative Methods: Other methods include reacting disodium hydrogen phosphate or tetrasodium pyrophosphate with hydrogen fluoride .

Sodium monofluorophosphate is primarily used in:

  • Dental Care Products: It is a key ingredient in many toothpaste formulations due to its effectiveness in preventing tooth decay.
  • Pharmaceuticals: There are applications in medications aimed at treating osteoporosis and other conditions where fluoride supplementation may be beneficial .
  • Water Treatment: Sodium monofluorophosphate has been studied for its ability to inhibit lead solubility in drinking water when used at specific concentrations .

Research indicates that sodium monofluorophosphate interacts with various biological systems primarily through its fluoride ion release. In vivo studies have demonstrated that it dissociates into sodium and monofluorophosphate ions in the intestinal tract, with the latter being absorbed mainly in the upper small intestine. The acute toxicity of sodium monofluorophosphate is lower than that of sodium fluoride due to slower fluoride release rates, leading to less immediate bioavailability of fluoride ions . Long-term exposure studies show similar renal effects and skeletal storage patterns of fluoride as observed with other fluoride compounds .

Sodium monofluorophosphate shares similarities with other fluorinated phosphates but possesses unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameFormulaUnique Features
Sodium FluorideNaFMore reactive; used primarily for direct fluoridation.
DifluorophosphatePO₂F₂²⁻Contains two fluorine atoms; more toxic than sodium monofluorophosphate.
HexafluorophosphatePF₆⁻Highly reactive; used in specialized industrial applications.
Calcium FluorideCaF₂Naturally occurring mineral; used as a dietary supplement.
Potassium MonofluorophosphateK₂PO₃FSimilar structure; used similarly but less common than sodium variant.

Sodium monofluorophosphate's unique position lies in its balanced efficacy and safety profile as a dental health agent, making it a preferred choice over other fluorides for oral care products .

Sodium monofluorophosphate is an inorganic compound with the chemical formula Na₂PO₃F [1]. This compound is characterized by its colorless appearance and water-soluble nature, typical of many sodium salts [2]. The molecular structure consists of two sodium cations (Na⁺) and one monofluorophosphate anion (PO₃F²⁻), forming a stable ionic compound [1] [2].

The monofluorophosphate anion represents the core structural unit of this compound, where one oxygen atom in a phosphate group has been substituted by a fluorine atom [7]. This substitution creates a unique tetrahedral configuration around the central phosphorus atom, with three oxygen atoms and one fluorine atom occupying the four corners of the tetrahedron [10].

Chemical NameMolecular FormulaAverage MassCAS NumberOther Names
Sodium MonofluorophosphateNa₂PO₃F143.949 g/mol10163-15-2, 7631-97-2Sodium fluorophosphate, Disodium phosphorofluoridate

The molecular configuration of sodium monofluorophosphate features a central phosphorus atom in tetrahedral coordination, bonded to three oxygen atoms and one fluorine atom [3]. The sodium cations are distributed within the crystal structure, interacting with the oxygen and fluorine atoms through ionic bonds [6]. This arrangement contributes to the compound's stability and its characteristic physical and chemical properties [2] [3].

Crystal Structure Analysis

The crystal structure of sodium monofluorophosphate has not been as extensively characterized as some of its related compounds, such as silver and mercury monofluorophosphates [12]. However, significant insights can be gained from studying these related structures [6] [12].

Disilver monofluorophosphate (Ag₂PO₃F), which shares the same anion structure, crystallizes in the monoclinic space group C2/c with lattice parameters a = 9.2456(8) Å, b = 5.5854(5) Å, c = 14.7840(13) Å, and β = 90.178(2)° [22]. This structure contains three crystallographically independent silver cations and monofluorophosphate anions as the fundamental building units [22] [6].

ParameterValueSource
Crystal SystemMonoclinicInorg. Chem. 2007
Space GroupC2/cInorg. Chem. 2007
Lattice Parameter a9.2456(8) ÅInorg. Chem. 2007
Lattice Parameter b5.5854(5) ÅInorg. Chem. 2007
Lattice Parameter c14.7840(13) ÅInorg. Chem. 2007
Angle β90.178(2)°Inorg. Chem. 2007

Similarly, dimercury monofluorophosphate (Hg₂PO₃F) adopts an orthorhombic structure in the space group Ibam, with eight formula units and lattice parameters a = 9.406(2) Å, b = 12.145(3) Å, c = 8.567(2) Å [12]. This structure exhibits a layered assembly of Hg₂²⁺ dumbbells and discrete PO₃F²⁻ anions parallel to the (100) plane [12].

The crystal structure of sodium monofluorophosphate likely features sodium cations in coordination with oxygen and fluorine atoms from the monofluorophosphate anions [3] [6]. The exact coordination environment of sodium in this compound may vary, but related structures suggest possible coordination numbers between 4 and 7 [6] [22].

Bond Characteristics of P-F and P-O Bonds

The monofluorophosphate anion exhibits distinctive bond characteristics that differentiate it from regular phosphate groups [10]. The bond lengths and angles within this anion have been extensively studied through X-ray crystallography and spectroscopic methods [10] [6].

The phosphorus-oxygen (P-O) bonds in the monofluorophosphate anion have an average length of 1.506 ± 0.013 Å, as determined from a comprehensive survey of 88 independent PO₃F²⁻ anions [10]. These bonds exhibit partial double bond character due to π-bonding between phosphorus and oxygen, contributing to their relatively short length and high strength [10] [13].

In contrast, the phosphorus-fluorine (P-F) bond is significantly longer, with an average length of 1.578 ± 0.020 Å [10]. This longer bond length reflects the more ionic character of the P-F bond compared to the P-O bonds [13] [19]. The difference in bond lengths can be attributed to the higher electronegativity of fluorine (4.0) compared to oxygen (3.5), which affects the electron distribution within the anion [13] [25].

Bond TypeBond Length (Å)Bond CharacterElectronegativity EffectBond Strength
P-O1.506 ± 0.013Partial double bond characterOxygen (3.5)Stronger
P-F1.578 ± 0.020Longer than P-O, more ionicFluorine (4.0)Weaker than P-O bonds

The bond angles within the monofluorophosphate anion also reflect its tetrahedral geometry with slight distortions [10]. The O-P-O angles average 113.7 ± 1.7°, which is slightly larger than the ideal tetrahedral angle of 109.5° [10]. Conversely, the O-P-F angles are smaller, averaging 104.8 ± 1.7° [10]. This angular distortion is consistent with Bent's rule, which predicts that more electronegative substituents prefer positions that maximize p-character in the bonds [10] [25].

Angle TypeAverage Angle (°)Source
O-P-O113.7 ± 1.7MDPI Chemistry 2021
O-P-F104.8 ± 1.7MDPI Chemistry 2021

The P-F bond in monofluorophosphate compounds is susceptible to hydrolysis, particularly in alkaline conditions, where it can decompose to release fluoride ions [15]. This reactivity is a consequence of the bond's relatively weaker strength compared to the P-O bonds and plays a significant role in the compound's chemical behavior [15] [19].

Point Group Symmetry and Structural Variations

The monofluorophosphate anion in its ideal form belongs to the C₃ᵥ point group symmetry [24]. This symmetry classification arises from the tetrahedral arrangement with one oxygen atom replaced by fluorine, resulting in a structure with a three-fold rotation axis and three vertical mirror planes [24] [8]. The C₃ᵥ symmetry is characteristic of molecules with a pyramidal shape where the central atom (phosphorus) is bonded to three identical atoms (oxygen) and one different atom (fluorine) [8] [24].

EntityPoint GroupDescriptionSource
Ideal PO₃F²⁻ anionC₃ᵥTetrahedral with one O replaced by FVibrational spectra analysis
PO₃F²⁻ in crystal structuresDeviates from C₃ᵥSlight distortion from ideal symmetryX-ray crystallography

However, in actual crystal structures, the monofluorophosphate anion often deviates slightly from this ideal symmetry [22]. X-ray crystallography studies of various monofluorophosphate compounds reveal minor distortions in bond lengths and angles that reduce the symmetry from the ideal C₃ᵥ [22] [6]. These deviations are attributed to crystal packing effects and interactions with surrounding cations in the solid state [6] [22].

Structural variations among different monofluorophosphate compounds provide valuable insights into the flexibility and adaptability of the PO₃F²⁻ anion [10]. For instance, in ammonium-containing compounds like (NH₄)₃[PO₃F][BF₄], the monofluorophosphate tetrahedra exist in isolated configurations alongside tetrafluoroborate units, with hydrogen bonding networks linking the structure [20] [14].

CompoundCrystal SystemSpace GroupP-O Bond Length (Å)P-F Bond Length (Å)Structural Features
Na₂PO₃FNot fully determinedNot fully determined~1.506~1.578Tetrahedral PO₃F²⁻ anion
Ag₂PO₃FMonoclinicC2/c1.510 (mean)1.575(2)Three crystallographically independent PO₃F²⁻ anions
Hg₂PO₃FOrthorhombicIbam1.515 (mean)1.568(8)Layered assembly parallel to (100)
(NH₄)₃[PO₃F][BF₄]Not specifiedNot specified1.471-1.4781.590Isolated [PO₃F] tetrahedra with [BF₄] units

The vibrational spectra of monofluorophosphate compounds provide additional evidence for these structural variations [24]. Site-symmetry analysis based on infrared and Raman spectroscopy reveals that the symmetry of the "free" PO₃F²⁻ anion (C₃ᵥ) correlates with its site symmetry in various crystal structures [24]. In some cases, the symmetry is reduced to C₁, causing the splitting of degenerate vibrational modes [24] [19].

Physical Description

White powder; [Pfaltz and Bauer MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

122.96232836 g/mol

Monoisotopic Mass

122.96232836 g/mol

Heavy Atom Count

6

UNII

C810JCZ56Q

Related CAS

15181-43-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sodium monofluorophosphate is indicated for the treatment of cavities

Pictograms

Irritant

Irritant

Other CAS

10163-15-2
7631-97-2

Wikipedia

Sodium monofluorophosphate
D-DOPA

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antiplaque; Oral care

General Manufacturing Information

Phosphorofluoridic acid, sodium salt (1:?): ACTIVE

Dates

Last modified: 08-15-2023
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